molecular formula C20H22N2O3 B271195 1-(4-ethoxyphenyl)-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

1-(4-ethoxyphenyl)-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B271195
M. Wt: 338.4 g/mol
InChI Key: CUZDDIVZXYXLTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethoxyphenyl)-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of pyrrolidine carboxamides. This compound has been extensively studied in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and tumorigenic pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the inflammatory and tumorigenic pathways. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-ethoxyphenyl)-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is that it has been extensively studied and its potential therapeutic properties have been well documented. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of 1-(4-ethoxyphenyl)-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. Another direction is to study its potential use in combination with other therapeutic agents for the treatment of various diseases. Additionally, further studies are needed to determine its safety and efficacy in human clinical trials.

Synthesis Methods

The synthesis method of 1-(4-ethoxyphenyl)-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves the reaction of 4-ethoxybenzaldehyde and 4-methylphenylhydrazine in the presence of acetic acid to form the corresponding hydrazone. This hydrazone is then reacted with ethyl acetoacetate in the presence of a catalytic amount of piperidine to form the pyrrolidine carboxamide.

Scientific Research Applications

1-(4-ethoxyphenyl)-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H22N2O3/c1-3-25-18-10-8-17(9-11-18)22-13-15(12-19(22)23)20(24)21-16-6-4-14(2)5-7-16/h4-11,15H,3,12-13H2,1-2H3,(H,21,24)

InChI Key

CUZDDIVZXYXLTH-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)C

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)C

Origin of Product

United States

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